molecular formula C9H5BrF6 B137743 2,4-Bis(trifluoromethyl)benzyl bromide CAS No. 140690-56-8

2,4-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B137743
CAS No.: 140690-56-8
M. Wt: 307.03 g/mol
InChI Key: SWFFFUJOWAJJCH-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C₉H₅BrF₆ . It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is commonly used in chemical synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)benzyl bromide typically involves the bromination of 2,4-Bis(trifluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)benzyl bromide primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The trifluoromethyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 2,4-Bis(trifluoromethyl)benzyl chloride
  • 2,4-Bis(trifluoromethyl)benzyl fluoride
  • 2,4-Bis(trifluoromethyl)benzyl iodide

Uniqueness: 2,4-Bis(trifluoromethyl)benzyl bromide is unique due to its specific reactivity and stability conferred by the bromomethyl and trifluoromethyl groups. Compared to its analogs, the bromide derivative is more reactive in nucleophilic substitution reactions, making it a preferred choice in various synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-1-2-6(8(11,12)13)3-7(5)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFFFUJOWAJJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333839
Record name 2,4-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140690-56-8
Record name 2,4-Bis(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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